molecular formula C6H4Cl3NO B045717 2-(Trichloroacetyl)pyrrole CAS No. 35302-72-8

2-(Trichloroacetyl)pyrrole

Cat. No. B045717
CAS RN: 35302-72-8
M. Wt: 212.5 g/mol
InChI Key: BBFDGMDENAEMKF-UHFFFAOYSA-N
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Description

2-(Trichloroacetyl)pyrrole is a 2-substituted pyrrole . It is a building block used for the synthesis of more complex pharmaceutical compounds, such as Oroidin, Hymenidin, and Clathrodin .


Synthesis Analysis

The general strategy for the synthesis of the proposed compounds was the base-mediated coupling of trichloroacetyl halogenated pyrroles with a large variety of polyamines . The first major task was the generation and subsequent halogenation of 2-trichloroacetyl pyrrole to give the desired mono- and di-substituted pyrroles .


Molecular Structure Analysis

The molecular structure of 2-(Trichloroacetyl)pyrrole has been analyzed in several studies . For instance, one study found that the CNO skeleton is essentially planar, except for the carbonyl O atom, which deviates .


Chemical Reactions Analysis

2-(Trichloroacetyl)pyrrole undergoes acylation to afford 4-acyl derivatives . It may be used in the synthesis of pyrrole-2-carboxylates, tris[2-(2-pyrryl-carboxy)ethyl]amine, and tetrakis(2-pyrryl-carboxy-methyl)methane .


Physical And Chemical Properties Analysis

2-(Trichloroacetyl)pyrrole is a solid at 20 degrees Celsius . Its molecular weight is 212.46 g/mol .

Scientific Research Applications

Synthesis of Pyrrole-2-Carboxylates

Specific Scientific Field

Organic chemistry and synthetic methodology

2-(Trichloroacetyl)pyrrole

serves as a valuable building block for the synthesis of pyrrole-2-carboxylates. These compounds find applications in medicinal chemistry, materials science, and bioorganic research. Pyrrole-2-carboxylates exhibit diverse biological activities and are often used as intermediates in the preparation of natural products.

Experimental Procedure

Results

The synthesis of pyrrole-2-carboxylates using 2-(Trichloroacetyl)pyrrole provides access to a diverse library of compounds with potential biological activities. Researchers have reported successful applications of these derivatives in drug discovery and materials science .

Tris [2-(2-Pyrryl-Carboxy)ethyl]amine Synthesis

Specific Scientific Field

Coordination chemistry and ligand design

2-(Trichloroacetyl)pyrrole

can be utilized in the preparation of tris [2-(2-pyrryl-carboxy)ethyl]amine, a polydentate ligand. Such ligands play a crucial role in coordination chemistry, where they form stable complexes with transition metal ions.

Experimental Procedure

Results

Tris [2-(2-pyrryl-carboxy)ethyl]amine and its metal complexes find applications in catalysis, molecular recognition, and supramolecular chemistry .

1-Oxo-2,3-Disubstituted Pyrrolo[1,2-a]pyrazines

Specific Scientific Field

Heterocyclic chemistry and drug design

2-(Trichloroacetyl)pyrrole

participates in the synthesis of 1-oxo-2,3-disubstituted pyrrolo[1,2-a]pyrazines. These heterocyclic compounds exhibit interesting biological properties and are investigated as potential drug candidates.

Experimental Procedure

Results

Researchers have reported the successful synthesis of 1-oxo-2,3-disubstituted pyrrolo[1,2-a]pyrazines using 2-(Trichloroacetyl)pyrrole as a key intermediate. These compounds hold promise for drug development .

Safety And Hazards

2-(Trichloroacetyl)pyrrole is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-(Trichloroacetyl)pyrrole are not mentioned in the retrieved papers, its use in the synthesis of more complex pharmaceutical compounds suggests potential applications in drug development .

properties

IUPAC Name

2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFDGMDENAEMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313578
Record name 2-(Trichloroacetyl)pyrrole
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Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trichloroacetyl)pyrrole

CAS RN

35302-72-8
Record name 35302-72-8
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Record name 2-(Trichloroacetyl)pyrrole
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Record name 2-(Trichloroacetyl)pyrrole
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Synthesis routes and methods I

Procedure details

45 g (247 mmol) of trichloroacetyl chloride and 100 ml of ethyl ether were introduced into a three-necked flask. A solution of 15.4 g (230 mmol) of pyrrole in 100 ml of ethyl ether was added dropwise and the mixture was stirred at room temperature for one hour, then a solution of 20 g of potassium carbonate in 60 ml of water was added slowly. The organic phase was decanted off, dried over magnesium sulfate, evaporated, the residue triturated in hexane and filtered. 42.7 g (87%) of the expected compound of melting point 78°-79° C. were recovered.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a well stirred solution of trichloroacetyl chloride (1 kg, 5.5 mole) in 1.5 liter ethyl ether in a 12 liter flask was added dropwise over a period of 3 h a solution of N-methylpyrrole (0.45 kg, 5.5 mole) in 1.5 liter anhydrous ethyl ether. The reaction was stirred for an additional 3 hours and quenched by the dropwise addition of a solution of 400 g potassium carbonate in 1.5 liters water. The layers were separated and the ether layer concentrated in vacuo to provide 2-(trichloroacetyl)pyrrole (1.2 kg, 5.1 mol) as a yellow crystalline solid sufficiently pure to be used without further purification. To a cooled (−40° C.) solution of 2-(trichloroacetyl) pyrrole (1.2 kg, 5.1 mol) in acetic anhydride (6 L) in a 12 L flask equipped with a mechanical stirrer was added 440 mL fuming nitric acid over a period of 1 hour while maintaining a temperature of (−40° C.). The reaction was carefully allowed to warm to room temperature and stir an additional 4 h. The mixture was cooled to −30° C., and isopropyl alcohol (6 L) added. The solution was stirred at −20° C. for 30 min during which time a white precipitate forms. The solution was allowed to stand for 15 min and the resulting precipitate collected by vacuum filtration.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
0.45 kg
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To trichloroacetyl chloride (48 mL; 0.43 mol) taken in anhydrous ether (150 mL) under nitrogen was added pyrrole (25 g, 0.37 mol) dissolved in anhydrous ether (500 mL) through a dropping funnel over a 2-hour period. The violet ether solution began to reflux during addition. Refluxing was continued for 1 h before the reaction was quenched with a solution of sodium carbonate (33 g, 0.31 mol) in water (200 mL). The layers were separated and the red organic layer was washed four times with water (4×50 mL) and once with brine (1×50 mL) and finally dried over anhydrous sodium sulphate. The red ether solution was then filtered through CELITE® and washed with ether. The solvent was removed under vacuum to afford 2-trichloroacetylpyrrole (Example 1A, 72 g, 91% yield).) as an ash colored solid (72 g, 91% yield). LC-MS, [M−H]+=212. 1H NMR (DMSO-d6, 300 MHz): δ 9.63 (brs, 1H), 7.39 (m, 1H), 7.19 (m, 1H), 6.40 (m, 1H).
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182
Citations
P Barker, P Gendler, H Rapoport - The Journal of Organic …, 1978 - ACS Publications
Acknowledgment. The authors thank Drs. GH Hitchings and HJ Schaeffer for fruitful discussions and encourage-ment, Dr. BS Hurlbert and Mr. A. Ragouzeous for the NMR spectra, Dr. …
Number of citations: 70 pubs.acs.org
R Premkumar, S Hussain… - Journal of Molecular …, 2021 - Wiley Online Library
The adsorption and orientations of 2‐(trichloroacetyl)pyrrole (TCAP) adsorbed on a fabricated silver‐coated thin film (SCF), and gold‐coated thin film (GCF) were investigated using …
Number of citations: 9 onlinelibrary.wiley.com
JW Harbuck, H Rapoport - The Journal of Organic Chemistry, 1972 - ACS Publications
Results Trichloroacetylation.—We decided to explore the possibilities of using the trichloroacetyl (TCA) group, but, to avoid the Friedel-Crafts acylation with tri-chloroacetyl chloride (…
Number of citations: 96 pubs.acs.org
DOA Garrido, G Buldain, MI Ojea… - The Journal of Organic …, 1988 - ACS Publications
Acylation of 2-(trichloroacetyl) pyrrole gave the 4-acyl derivatives (from 4-formyl to 4-hexanoyl) in good yields. Alkaline treatment gave the corresponding 4-acyl-2-pyrrolecarboxylic acids…
Number of citations: 34 pubs.acs.org
XC ZENG, SH XU, YQ LI, WB SHI… - Chinese Journal of …, 2004 - sioc-journal.cn
A series of N-(pyrrole-2-carbonyl)-amino acid methylesters were synthesized by acylation of amino acid methyl esters with 2-(trichloroacetyl) pyrroles, without using pyrrole-2-carbonyl …
Number of citations: 14 sioc-journal.cn
XC Zeng, SH Xu, PR Liu, J Gu - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
The title compound, C8H9BrN2O3, was synthesized by condensation of β-alanine methyl ester with 4-bromo-2-(trichloroacetyl)pyrrole, followed by saponification and acidification. In …
Number of citations: 6 scripts.iucr.org
LP Lu, CY Zhou, GC Zhang, ML Zhu… - … Section E: Structure …, 2003 - scripts.iucr.org
The crystal structure of the title compound, C7H5Cl3N2O3, has been determined in the orthorhombic space group Pbca. The CNO skeleton is essentially planar, except for the carbonyl …
Number of citations: 1 scripts.iucr.org
XC Zeng - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
The title compound, C9H11BrN2O3, was synthesized by condensation of glycine ethyl ester with 4-bromo-2-(trichloroacetyl)pyrrole at room temperature in 78.4% yield. In the crystal …
Number of citations: 2 scripts.iucr.org
XC Zeng, J Gu, SH Xu, YX Li, PR Liu - … Crystallographica Section E …, 2005 - scripts.iucr.org
The title compound, C9H11BrN2O3, was synthesized by condensation of β-alanine methyl ester with 4-bromo-1-methyl-2-(trichloroacetyl)pyrrole at room temperature. In the crystal …
Number of citations: 3 scripts.iucr.org
PR Liu, XC Zeng, SH Xu - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
The title compound, C9H12N2O3, was synthesized by condensation of β-alanine methyl ester with 1-methyl-2-(trichloroacetyl)pyrrole at room temperature, followed by saponification …
Number of citations: 4 scripts.iucr.org

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